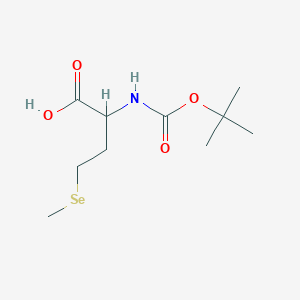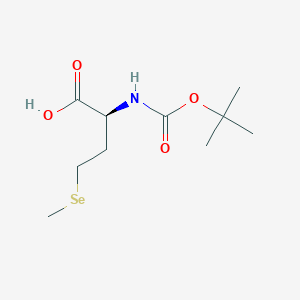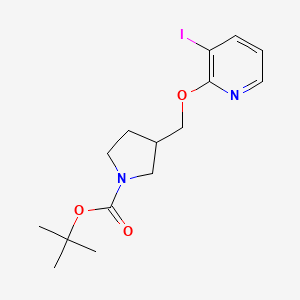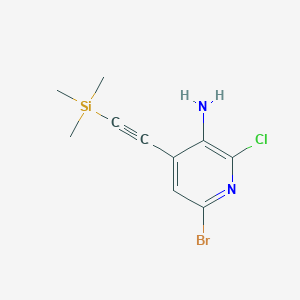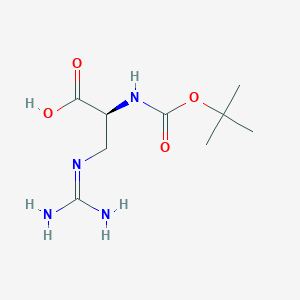
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
Descripción general
Descripción
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .
Synthesis Analysis
This compound is a crystalline solid having surprisingly high stability on contact with water and superior utility as a deoxofluorinating agent compared to current reagents, such as DAST and its analogues . It is used in an improved method of synthesis of arylsulfur trifluorides .Molecular Structure Analysis
The molecular formula of 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is C12H17F3S . The SMILES string representation is Cc1cc(cc©c1S(F)(F)F)C©©C .Chemical Reactions Analysis
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is known to promote nucleophilic deoxofluorination reactions . It exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 62-68 °C . It has a molecular weight of 250.32 . It is thermally stable and shows high stability on contact with water .Aplicaciones Científicas De Investigación
Novel Fluorinating Agent
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, identified as Fluolead (1k), is a crystalline solid known for its high stability upon contact with water and excellent utility as a deoxofluorinating agent, surpassing traditional reagents like DAST and its analogs. The compound's synthesis, thermal and hydrolytic stability, fluorination reactivity, and mechanism have been thoroughly investigated. Fluolead efficiently fluorinates alcohols, aldehydes, enolizable and non-enolizable ketones, carboxylic groups, converting them to CF(2) or CF(3) groups, and demonstrates superior yields. Additionally, it has shown remarkable capabilities in highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols, leading to fluoroalkyl arylsulfinates and arylsulfinamides with complete inversion at the fluorine atom and selective sulfoxide sulfur atom conformation. This breadth of applications, combined with its safety, ease of handling, and synthesis, positions Fluolead as a valuable fluorinating agent in both academic and industrial settings (Umemoto, Singh, Xu, & Saito, 2010).
Rhodium-Catalyzed Synthesis of Diaryl Sulfides
The research also highlights the utility of di-tert-butyl tetrasulfide, a compound related to the 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, in the Rhodium-catalyzed synthesis of diaryl sulfides. This process involves the reaction of substituted pentafluorobenzenes with sulfur in the presence of Rhodium catalysts, leading to bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides. The study delves into the comparative reactivity of organic trisulfides and tetrasulfides, showing di-tert-butyl tetrasulfide's specific reactivity with aryl monofluorides and substituted pentafluorobenzenes, providing insights into substrate specificity and the influence of S-S bond energy on reactivity (Arisawa, Ichikawa, & Yamaguchi, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQPEYVMHATOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657802 | |
| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | |
CAS RN |
947725-04-4 | |
| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)
